molecular formula C7H3ClN2O6 B1607894 4-Chloro-2,6-dinitrobenzoic acid CAS No. 95192-57-7

4-Chloro-2,6-dinitrobenzoic acid

Cat. No. B1607894
CAS RN: 95192-57-7
M. Wt: 246.56 g/mol
InChI Key: GQWMLRJMEVDSOK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .


Molecular Structure Analysis

The molecular structure of this compound is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .

Scientific Research Applications

Aromatic Nucleophilic Substitution

The study of the reactions of 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide has contributed to understanding aromatic nucleophilic substitution. This reaction involves the formation of anionic σ-complexes and intermediate complexes, providing insight into the mechanisms of nucleophilic substitution in aromatic compounds (HasegawaYoshinori, 1983).

Chemical Synthesis and Characterization

4-Chloro-2,6-dinitrobenzoic acid serves as a starting material for synthesizing various chemical compounds. For instance, its derivatives have been characterized for their acid properties, fluorescence, and complexing properties with alkaline cations. These studies contribute to the development of compounds with controlled physico-chemical properties (Tudose et al., 2010).

Photodegradation Studies

Research into the photodegradation of this compound in aqueous solutions has been conducted using advanced oxidation processes. These studies are significant for understanding the environmental degradation of this compound, particularly in water treatment and pollution control (Lopez et al., 2000).

Spectroscopic Analysis

Quantum chemical calculations and spectroscopic analyses of this compound have provided valuable data on its molecular structure, vibrational wavenumbers, and nonlinear optical behavior. This research is crucial for understanding the physical and chemical properties of the molecule (Karabacak et al., 2012).

Biological Studies

In biological contexts, this compound has been used to study the metabolic processes of organisms like the green alga Chlamydomonas reinhardtii. These studies help understand how certain organisms metabolize and transform environmental pollutants (Gutenkauf et al., 1998).

Mechanism of Action

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . It exists as a dimorph in the solid state .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .

properties

IUPAC Name

4-chloro-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMLRJMEVDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376604
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95192-57-7
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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